molecular formula C10H13BrN2O2 B6646398 N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide

N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide

Cat. No.: B6646398
M. Wt: 273.13 g/mol
InChI Key: FZCLXAJWULMYLR-UHFFFAOYSA-N
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Description

N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide, also known as ACEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ACEF is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is a key player in various physiological and pathological processes.

Mechanism of Action

N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which leads to increased receptor activation and subsequent downstream signaling. This activation has been shown to improve cognitive function, reduce inflammation, and alleviate pain in various animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including improved cognitive function, reduced inflammation, and analgesic effects. In addition, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the potential for off-target effects. However, this compound's potency and efficacy may vary depending on the experimental conditions, which can make it challenging to compare results across different studies.

Future Directions

There are several future directions for research on N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide, including the development of more potent and selective analogs, investigation of its potential therapeutic applications in other diseases, and exploration of its mechanisms of action at the molecular level. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be critical for its eventual clinical translation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its selectivity for the α7 nicotinic acetylcholine receptor and range of biochemical and physiological effects make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanisms of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide involves a multi-step process that includes the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with 2-amino-2-cyclopropylethylamine in the presence of triethylamine to yield this compound. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and pain management. The α7 nicotinic acetylcholine receptor has been implicated in the pathogenesis of these diseases, and this compound's ability to selectively activate this receptor makes it a promising candidate for drug development.

Properties

IUPAC Name

N-(2-amino-2-cyclopropylethyl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c11-9-4-3-8(15-9)10(14)13-5-7(12)6-1-2-6/h3-4,6-7H,1-2,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCLXAJWULMYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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